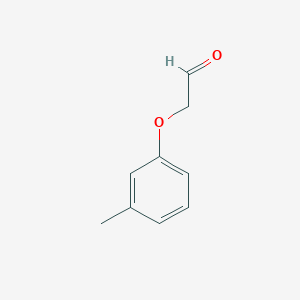

2-(m-Tolyloxy)acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYPCELIPQPFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 M Tolyloxy Acetaldehyde

Established Synthetic Routes to 2-(m-Tolyloxy)acetaldehyde and Related Structures

Traditional synthetic routes to this compound are primarily categorized into two strategic approaches: the formation of the aryl ether bond and the subsequent interconversion of functional groups to yield the final aldehyde product.

Etherification Reactions for O-Arylation of Acetaldehyde (B116499) Precursors

The creation of the ether bond between the m-cresol (B1676322) (m-tolyloxy) moiety and a two-carbon aldehyde precursor is a foundational step. The primary challenge in these reactions is the inherent instability and reactivity of acetaldehyde itself, which is prone to self-condensation under basic conditions. To circumvent this, chemists often employ acetaldehyde equivalents, which are precursors that can be easily converted to the aldehyde at a later stage. A common strategy involves using acetaldehyde acetals, such as 2-bromoacetaldehyde diethyl acetal (B89532) or 2-chloroacetaldehyde dimethyl acetal.

The Williamson ether synthesis is a classic method that can be adapted for this purpose. In this approach, m-cresol is deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic m-cresolate anion. This anion then displaces a halide from an acetaldehyde equivalent via an SN2 reaction. The resulting product, a protected form of this compound, is then hydrolyzed under acidic conditions to reveal the desired aldehyde.

More contemporary methods for O-arylation often involve transition metal catalysis, which can offer milder reaction conditions and broader substrate compatibility. Ullmann-type coupling reactions, which traditionally use copper catalysts, can facilitate the coupling of aryl halides with alcohols. organic-chemistry.org Modern iterations of this reaction may use copper(I) salts with specific ligands to improve yields. Furthermore, palladium-catalyzed Buchwald-Hartwig C-O cross-coupling has emerged as a powerful tool for forming aryl ethers. organic-chemistry.orgorganic-chemistry.org This methodology can couple aryl halides or triflates with alcohols, including acetaldehyde equivalents, often with high efficiency and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

| Method | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | m-Cresol, strong base (e.g., NaH), 2-haloacetaldehyde acetal | Aprotic solvent, often requires heating | Cost-effective, well-established | Requires strong base, may have limited scope |

| Ullmann-Type Coupling | m-Cresol, aryl halide, Cu catalyst, base (e.g., K₂CO₃) | High temperatures, polar aprotic solvent | Good for electron-deficient aryl halides | Harsh conditions, often requires high catalyst loading |

| Buchwald-Hartwig C-O Coupling | m-Cresol, aryl halide/triflate, Pd catalyst, phosphine (B1218219) ligand, base | Milder conditions, often lower temperatures | High functional group tolerance, broad scope organic-chemistry.org | Cost of catalyst and ligands |

Functional Group Interconversions Leading to the Aldehyde Moiety

An alternative synthetic strategy involves first constructing the 2-(m-tolyloxy)ethyl skeleton with a different oxidation state at the terminal carbon, and then converting this functional group into the required aldehyde. This approach avoids the direct use of reactive acetaldehyde precursors in the key bond-forming step.

The synthesis can commence from 2-(m-tolyloxy)acetic acid, which is readily prepared by the reaction of m-cresol with chloroacetic acid under basic conditions. The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids, leading to over-reduction to the primary alcohol, 2-(m-tolyloxy)ethanol. Therefore, the carboxylic acid is typically converted into a derivative that can be reduced in a more controlled manner.

One common method is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(m-tolyloxy)acetyl chloride can then be subjected to a Rosenmund reduction, which involves catalytic hydrogenation using a palladium catalyst that has been "poisoned" (e.g., with barium sulfate (B86663) and quinoline) to prevent further reduction of the aldehyde product.

Another widely used strategy is the formation of a Weinreb amide. 2-(m-Tolyloxy)acetic acid is coupled with N,O-dimethylhydroxylamine to form the corresponding Weinreb amide. This intermediate is stable to many nucleophilic reagents but reacts cleanly with reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures to yield a stable tetrahedral intermediate. Upon acidic workup, this intermediate collapses to furnish this compound in good yield, effectively preventing over-reduction.

| Derivative | Reducing Agent/Method | General Conditions | Key Features |

|---|---|---|---|

| Acid Chloride | Rosenmund Reduction (H₂, Pd/BaSO₄) | Anhydrous solvent (e.g., toluene), presence of a catalyst poison | Classic method, heterogeneous catalysis |

| Weinreb Amide | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), low temperature (-78 °C) | High yield, excellent control, prevents over-reduction |

| Ester | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous aprotic solvent, low temperature (-78 °C) | Requires careful control of stoichiometry and temperature |

Perhaps the most common route for accessing aldehydes is through the partial oxidation of primary alcohols. The precursor, 2-(m-tolyloxy)ethanol, can be synthesized by reacting m-cresolate with ethylene (B1197577) oxide or 2-chloroethanol. A variety of reagents have been developed for the selective oxidation of primary alcohols to aldehydes while preventing over-oxidation to the carboxylic acid. youtube.com

Chromium-based reagents have been historically popular. Pyridinium (B92312) chlorochromate (PCC) is a mild oxidant that is effective for this transformation and is typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). Another related reagent is pyridinium dichromate (PDC). Due to the toxicity and disposal issues associated with chromium, alternative methods are now favored.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. This method is performed at very low temperatures (typically -78 °C) and provides high yields of the aldehyde with minimal side products. Another popular modern method is the Dess-Martin periodinane (DMP) oxidation, which employs a hypervalent iodine compound as the oxidant. DMP oxidation is known for its mild, neutral conditions and broad functional group compatibility.

| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temperature | Reliable, simple procedure | Toxic chromium waste |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Anhydrous CH₂Cl₂, -78 °C to room temp. | High yields, avoids heavy metals | Requires cryogenic temperatures, foul smell |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, fast reactions | Reagent is shock-sensitive, expensive |

Development of Novel Approaches in this compound Synthesis

Research in organic synthesis continually strives for the development of more efficient, atom-economical, and environmentally benign methodologies. This includes the creation of novel catalytic systems that can achieve transformations under milder conditions with higher selectivity.

Catalytic Strategies for Targeted Synthesis

Modern synthetic chemistry is increasingly focused on catalytic solutions to minimize waste and energy consumption. For the synthesis of this compound, novel catalytic approaches can be applied to both the C-O bond formation and the functional group manipulation steps.

For the aldehyde synthesis step, particularly via oxidation of 2-(m-tolyloxy)ethanol, catalytic aerobic oxidation represents a green alternative to stoichiometric oxidants. These systems typically use a transition metal catalyst (e.g., based on ruthenium, palladium, or copper) and use molecular oxygen or air as the terminal oxidant, with water being the only byproduct.

Furthermore, photocatalysis has emerged as a powerful tool for organic synthesis. For instance, the selective oxidation of ethanol (B145695) to acetaldehyde has been demonstrated using semiconductor photocatalysts like RuOₓ-VOₓ/TiO₂. aidic.it This approach uses light energy to generate reactive oxygen species that perform the oxidation. A similar strategy could be developed for the selective oxidation of 2-(m-tolyloxy)ethanol, offering a potentially sustainable and highly selective route to the target aldehyde under ambient conditions.

| Approach | Concept | Potential Application | Advantages |

|---|---|---|---|

| Advanced C-O Coupling | Development of highly active Pd or Cu catalysts with specialized ligands. | Etherification of m-cresol with an acetaldehyde equivalent. | Lower catalyst loading, milder conditions, broader scope. organic-chemistry.org |

| Catalytic Aerobic Oxidation | Using a transition metal catalyst and O₂ (air) as the terminal oxidant. | Oxidation of 2-(m-tolyloxy)ethanol. | Atom-economical, environmentally friendly (water as byproduct). |

| Photocatalytic Oxidation | Using a semiconductor photocatalyst and light to drive the oxidation. | Selective oxidation of 2-(m-tolyloxy)ethanol. aidic.it | Uses light energy, operates at ambient temperature/pressure. aidic.it |

Stereoselective and Enantioselective Synthesis Methodologies

The stereoselective and enantioselective synthesis of α-aryloxy aldehydes, including this compound, is a nuanced area of organic synthesis. While specific methodologies exclusively targeting this compound are not extensively documented, analogous strategies for structurally similar α-aryloxy aldehydes provide a strong basis for achieving stereocontrol. A prominent approach involves the dynamic kinetic resolution of racemic α-aryloxy aldehydes.

A significant advancement in this field is the catalytic enantioselective hydrogenation of racemic α-aryloxy aldehydes to furnish chiral β-aryloxy alcohols. lookchem.com This process operates via a dynamic kinetic resolution (DKR), wherein the rapidly racemizing aldehyde is selectively hydrogenated to one enantiomer of the corresponding alcohol. This method is notable as it allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product alcohol, from which the chiral aldehyde could potentially be accessed.

The reaction typically employs ruthenium catalysts complexed with chiral ligands. For instance, RuCl2(SDPs)(diamine) complexes have proven effective. lookchem.com The choice of the chiral diphosphine ligand and the diamine component is critical for achieving high enantioselectivity.

Below is a summary of representative results for the asymmetric hydrogenation of various α-aryloxy aldehydes via dynamic kinetic resolution, which could be conceptually applied to this compound.

Table 1: Enantioselective Hydrogenation of α-Aryloxy Aldehydes via Dynamic Kinetic Resolution

| Entry | Aryloxy Aldehyde Substrate | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Phenoxypropanal | RuCl2((S)-xyl-SDP)((S)-DAIPEN) | 95 | 81 |

| 2 | 2-(p-Tolyloxy)propanal | RuCl2((S)-xyl-SDP)((S)-DAIPEN) | 94 | 80 |

| 3 | 2-(o-Tolyloxy)propanal | RuCl2((S)-xyl-SDP)((S)-DAIPEN) | 96 | 71 |

| 4 | 2-(p-Methoxyphenoxy)propanal | RuCl2((S)-xyl-SDP)((S)-DAIPEN) | 95 | 78 |

| 5 | 2-(p-Chlorophenoxy)propanal | RuCl2((S)-xyl-SDP)((S)-DAIPEN) | 93 | 77 |

The data indicates that substituents on the aryl ring of the aryloxy group have a modest impact on the enantioselectivity of the hydrogenation. lookchem.com This suggests that a similar approach for this compound would likely yield the corresponding chiral alcohol with good to high enantiomeric excess. The resulting chiral 2-(m-tolyloxy)ethanol could then potentially be oxidized back to the desired chiral aldehyde under mild conditions that avoid racemization.

Other potential, though less directly demonstrated, methodologies for the enantioselective synthesis of this compound could involve the asymmetric α-oxidation of a corresponding enolate or enamine derived from a precursor, or the use of chiral auxiliaries to direct the stereochemical outcome of the introduction of the tolyloxy group. However, the dynamic kinetic resolution of the racemic aldehyde stands as a highly relevant and powerful strategy for accessing enantiomerically enriched compounds within this structural class.

Chemical Reactivity and Transformation Pathways of 2 M Tolyloxy Acetaldehyde

Reactions at the Aldehyde Moiety

Aldehydes are readily oxidized to form carboxylic acids. This transformation is a common and efficient process in organic synthesis. For 2-(m-Tolyloxy)acetaldehyde, this reaction would yield 2-(m-Tolyloxy)acetic acid. A variety of oxidizing agents can accomplish this, including chromium-based reagents like Jones reagent (CrO₃ in aqueous acid), potassium permanganate (B83412) (KMnO₄), and milder oxidants like Tollens' reagent (a silver mirror test) or buffered potassium permanganate. The general transformation is as follows:

Reactant: this compound

Product: 2-(m-Tolyloxy)acetic acid

General Reagents: Jones Reagent (CrO₃/H₂SO₄/acetone), Potassium Permanganate (KMnO₄), Silver(I) oxide (Ag₂O)

Without specific literature, a data table with yields and conditions cannot be generated.

The aldehyde group can be easily reduced to a primary alcohol. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) is also a standard method. The reduction of this compound would produce 2-(m-Tolyloxy)ethanol.

Reactant: this compound

Product: 2-(m-Tolyloxy)ethanol

General Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Hydrogen gas with a metal catalyst (H₂/Pd, Pt, or Ni)

Specific experimental data for this compound is not available to create a data table.

The polarized carbon-oxygen double bond of the aldehyde is highly susceptible to attack by nucleophiles, leading to a tetrahedral intermediate that is typically protonated to yield an alcohol. saskoer.ca

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that add to aldehydes to form new carbon-carbon bonds. ucalgary.ca The initial product is a magnesium or lithium alkoxide, which upon acidic workup yields a secondary alcohol. Allylmetal reagents, like allylmagnesium bromide or allyltributylstannane, would react with this compound to produce 1-(m-tolyloxy)pent-4-en-2-ol. illinois.eduresearchgate.net

Reactant: this compound

Nucleophile Example: Allylmagnesium bromide

Product: 1-(m-Tolyloxy)pent-4-en-2-ol

General Mechanism: Nucleophilic addition of the allyl group to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

A data table cannot be generated due to the absence of specific research findings.

Aldehydes react with hydrogen cyanide (HCN) in a reversible, base-catalyzed reaction to form cyanohydrins. pressbooks.pub The nucleophile is the cyanide ion (CN⁻), which attacks the carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated by HCN to yield the cyanohydrin product, 2-hydroxy-3-(m-tolyloxy)propanenitrile, and regenerate the cyanide catalyst. youtube.comualberta.ca

Reactant: this compound

Reagent: Hydrogen Cyanide (HCN), often with a catalytic amount of base (e.g., KCN, NaCN)

Product: 2-Hydroxy-3-(m-tolyloxy)propanenitrile

Significance: Cyanohydrins are versatile synthetic intermediates that can be hydrolyzed to α-hydroxy carboxylic acids or reduced to β-amino alcohols. pressbooks.pubyoutube.com

Specific experimental data is unavailable for creating a data table.

Aldehydes react with primary amines (RNH₂) under mildly acidic conditions to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. pressbooks.pubmasterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. youtube.comlumenlearning.com

With secondary amines (R₂NH), the reaction also forms an initial carbinolamine and then an iminium ion. libretexts.orgmasterorganicchemistry.com Since the nitrogen has no proton to lose to form a neutral imine, a proton is removed from an adjacent carbon (the α-carbon) to form an enamine, which features a carbon-carbon double bond adjacent to the nitrogen atom. wikipedia.org

Reaction with Primary Amine (e.g., Methylamine):

Reactants: this compound, Methylamine (CH₃NH₂)

Product Type: Imine

Reaction with Secondary Amine (e.g., Dimethylamine):

Reactants: this compound, Dimethylamine (B145610) ((CH₃)₂NH)

Product Type: Enamine

Detailed research findings for these specific reactions with this compound are not available.

Aldol (B89426) and Related Condensation Reactions (e.g., to form acetoin (B143602) and C4 products)

As an enolizable aldehyde, this compound is a prime candidate for aldol and related condensation reactions. These reactions are fundamental in organic chemistry for forming carbon-carbon bonds. wikipedia.org In the presence of a base (e.g., hydroxide (B78521) or alkoxide), the alpha-carbon (the carbon adjacent to the carbonyl group) can be deprotonated to form a resonance-stabilized enolate ion. masterorganicchemistry.comyoutube.com

This enolate acts as a potent nucleophile and can attack the electrophilic carbonyl carbon of a second, unreacted molecule of this compound. The initial product of this nucleophilic addition is a β-hydroxy aldehyde, specifically 3-hydroxy-2,4-bis(m-tolyloxy)butanal. masterorganicchemistry.comyoutube.com This reaction, known as an aldol addition, creates a new stereocenter, leading to potential stereoisomers.

| Reaction Type | Reactant(s) | Key Reagent | Expected Product(s) |

| Aldol Addition | This compound (2 eq.) | Base (e.g., NaOH) | 3-hydroxy-2,4-bis(m-tolyloxy)butanal |

| Aldol Condensation | This compound (2 eq.) | Base (e.g., NaOH), Heat | (E/Z)-2,4-bis(m-tolyloxy)but-2-enal |

Knoevenagel Condensation and Other Carbonyl Condensations

The Knoevenagel condensation is a modification of the aldol reaction where the aldehyde reacts with a compound possessing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.org

In this context, this compound serves as the carbonyl component. The active methylene compound, such as diethyl malonate or malononitrile (B47326), is deprotonated by the weak base to form a stable carbanion. This carbanion then performs a nucleophilic attack on the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable, conjugated final product. wikipedia.org For instance, the reaction with malononitrile would be expected to produce 2-cyano-4-(m-tolyloxy)but-2-enenitrile. A key feature of this reaction is that self-condensation of the aldehyde is generally avoided due to the use of a mild base and a more acidic methylene compound. wikipedia.org

| Active Methylene Compound | Catalyst | Expected Product |

| Diethyl malonate | Weak Base (e.g., Piperidine) | Diethyl 2-(2-(m-tolyloxy)ethylidene)malonate |

| Malononitrile | Weak Base (e.g., Piperidine) | 2-(2-(m-tolyloxy)ethylidene)malononitrile |

| Cyanoacetic acid | Pyridine (B92270) (Doebner modification) | 4-(m-Tolyloxy)but-2-enoic acid (after decarboxylation) |

Cannizzaro and Tishchenko Reactions

The Cannizzaro and Tishchenko reactions are disproportionation reactions involving aldehydes. However, their applicability to this compound differs significantly.

The Cannizzaro reaction is characteristic of aldehydes that lack alpha-hydrogens. It is carried out in the presence of a strong base, where two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid. Since this compound possesses acidic alpha-hydrogens, it would preferentially undergo aldol-type reactions in the presence of a strong base rather than the Cannizzaro reaction.

Conversely, the Tishchenko reaction can be applied to both enolizable and non-enolizable aldehydes. wikipedia.org This reaction involves the disproportionation of two equivalents of an aldehyde to form an ester, typically catalyzed by aluminum alkoxides. wikipedia.orgorganic-chemistry.org In this reaction, one molecule of this compound is effectively reduced to an alcohol, and another is oxidized to a carboxylic acid, which then combine to form an ester. The expected product would be 2-(m-tolyloxy)ethyl 2-(m-tolyloxy)acetate. The mechanism involves the formation of a hemiacetal intermediate followed by an intramolecular hydride shift. organic-chemistry.orgyoutube.com

Reactions Involving the m-Tolyloxy Ether Linkage

Ether Cleavage Reactions

The aryl alkyl ether linkage in this compound is generally stable but can be cleaved under harsh conditions with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.comlibretexts.org

A halide ion (Br⁻ or I⁻) then acts as a nucleophile. For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond. The nucleophile attacks the sp³-hybridized carbon of the acetaldehyde (B116499) moiety, while the carbon-oxygen bond of the aromatic ring remains intact due to the high strength associated with sp²-hybridized carbons. libretexts.org Therefore, the cleavage of this compound with a strong acid like HI would yield m-cresol (B1676322) and a 2-haloacetaldehyde derivative (e.g., 2-iodoacetaldehyde).

| Reagent | Mechanism Type | Expected Products |

| HBr (conc.) | Sₙ2 | m-Cresol and 2-bromoacetaldehyde |

| HI (conc.) | Sₙ2 | m-Cresol and 2-iodoacetaldehyde |

Transformations Preserving the Ether Linkage

Many chemical transformations can be performed on the aldehyde functional group of this compound without disrupting the robust aryl ether bond. The condensation reactions previously discussed (Aldol, Knoevenagel, Tishchenko) are prime examples of pathways that modify the aldehyde portion while preserving the m-tolyloxy group.

Other common reactions include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(m-tolyloxy)acetic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, 2-(m-tolyloxy)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., H₂/catalyst or NaBH₃CN) would yield the corresponding amine, N-(2-(m-tolyloxy)ethyl)amine.

Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The position of substitution is directed by the two existing groups on the ring: the methyl group (-CH₃) and the ether linkage (-OCH₂CHO).

Both the methyl group and the ether oxygen are activating, ortho-, para-directing groups. towson.edu The ether oxygen is a significantly stronger activating group than the methyl group due to resonance donation of its lone pair electrons into the ring. Therefore, the positions ortho and para to the ether linkage are the most electronically enriched and favored for electrophilic attack.

Considering the structure of m-tolyloxyacetaldehyde (ether at position 1, methyl at position 3):

Position 2 (ortho to ether, ortho to methyl): Highly activated, but may experience some steric hindrance.

Position 4 (para to methyl, ortho to ether): Highly activated and sterically accessible.

Position 6 (ortho to ether): Highly activated and generally the most sterically accessible for many electrophiles.

Position 5 (para to ether): This position is blocked by the methyl group.

Thus, electrophilic substitution is most likely to occur at positions 2, 4, and 6, with the precise distribution of products depending on the specific electrophile and reaction conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. In the case of this compound, the reaction involves the attack of an electrophile on the electron-rich tolyl ring, leading to the substitution of a hydrogen atom. The primary directing influence is the tolyloxy group, which activates the ortho and para positions relative to the ether linkage. The aldehyde group, being meta-directing, will have a lesser influence on the substitution pattern of the tolyl ring to which it is attached via the ether linkage.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For this compound, nitration is predicted to occur at the positions ortho and para to the tolyloxy group. Due to steric hindrance from the tolyloxy group itself, the para position is often favored. A study on the nitration of the similar compound 2-methoxy-m-tolualdehyde also showed substitution patterns influenced by the positions of the existing groups.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Similar to nitration, halogenation is expected to yield predominantly ortho and para substituted products.

Friedel-Crafts Reactions: Friedel-Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. reddit.com

Alkylation: This reaction introduces an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to polyalkylation and carbocation rearrangements.

Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. rsc.org Friedel-Crafts acylation is generally preferred over alkylation as the resulting ketone is less reactive than the starting material, preventing multiple substitutions. researchgate.net The acylation of this compound would be expected to yield ortho and para acylated products.

The following table summarizes the predicted outcomes for the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Catalyst | Predicted Major Products |

| Nitration | HNO₃ | H₂SO₄ | 2-(4-Nitro-3-methylphenoxy)acetaldehyde, 2-(2-Nitro-5-methylphenoxy)acetaldehyde, 2-(6-Nitro-3-methylphenoxy)acetaldehyde |

| Bromination | Br₂ | FeBr₃ | 2-(4-Bromo-3-methylphenoxy)acetaldehyde, 2-(2-Bromo-5-methylphenoxy)acetaldehyde, 2-(6-Bromo-3-methylphenoxy)acetaldehyde |

| Acylation | RCOCl | AlCl₃ | 2-(4-Acyl-3-methylphenoxy)acetaldehyde, 2-(2-Acyl-5-methylphenoxy)acetaldehyde, 2-(6-Acyl-3-methylphenoxy)acetaldehyde |

Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalicompound or a triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. wikipedia.org For this compound to participate in these reactions, it would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, through electrophilic aromatic substitution as described previously.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. nih.gov A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A halogenated this compound could react with various alkenes to introduce vinyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction would allow for the introduction of primary or secondary amine functionalities onto the aromatic ring of a halogenated this compound.

The table below outlines the potential metal-catalyzed coupling reactions for a halogenated derivative of this compound (where X = Br, I).

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, base | Aryl/Alkyl substituted this compound |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl substituted this compound |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, ligand, base | Amino substituted this compound |

Mechanistic Investigations of 2 M Tolyloxy Acetaldehyde Reactions

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Studies

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are powerful tools for identifying and characterizing reaction intermediates and products. Kinetic studies, which measure the rates of reactions under various conditions, provide valuable information about the reaction order, rate constants, and activation energies. These experimental data are crucial for proposing and validating potential reaction pathways.

For a compound like 2-(m-Tolyloxy)acetaldehyde, one might hypothetically study its reactions, such as oxidation, reduction, or condensation, using these methods. For instance, monitoring the disappearance of the aldehyde proton signal in ¹H NMR spectroscopy could track the progress of a reaction. Similarly, changes in the carbonyl stretching frequency in IR spectroscopy would indicate transformations of the aldehyde group.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for studying reaction mechanisms, offering insights that are often difficult or impossible to obtain through experiments alone.

Transition State Analysis

The identification and characterization of transition states are central to understanding reaction mechanisms. Computational methods, such as density functional theory (DFT), can be used to locate the geometry of transition state structures and calculate their energies. This information is vital for determining the activation barrier of a reaction, which is a key factor in its kinetics.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) provides a global view of a chemical reaction. The PES illustrates the energy of a system as a function of the positions of its atoms. By tracing the lowest energy path from reactants to products on the PES, chemists can visualize the entire reaction coordinate, including intermediates and transition states.

Reactivity Descriptors from Electronic Structure Calculations

Electronic structure calculations can provide various reactivity descriptors that help in predicting the behavior of molecules in chemical reactions. For an aldehyde, these descriptors could include the partial charge on the carbonyl carbon, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack.

In the absence of specific literature for this compound, the principles and methodologies described above represent the standard approach that would be employed to investigate its reaction mechanisms. Future research on this compound would be necessary to generate the specific data required to populate the detailed sections of the proposed article.

Synthetic Utility and Applications in Complex Molecule Construction

Precursor in the Synthesis of α,β-Unsaturated Aldehydes (e.g., (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde)

A significant application of 2-(m-tolyloxy)acetaldehyde is its role as a direct precursor to α,β-unsaturated aldehydes, which are themselves powerful intermediates in organic synthesis. The aldehyde group can be readily transformed to introduce further complexity and functionality.

A prime example of this is the synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde. This transformation is typically achieved through a Vilsmeier-Haack type reaction, where this compound reacts with a formylating agent like the Vilsmeier reagent, which can be generated in situ from dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgchemistrysteps.comijpcbs.com The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) which acts as an electrophile. chemistrysteps.com The enol or enolate of this compound then attacks this electrophile, leading to the formation of the α,β-unsaturated product after elimination and hydrolysis during workup. wikipedia.org A more direct method involves the reaction of this compound with dimethylamine (B145610) under basic conditions to yield the target acrylaldehyde. smolecule.com

The resulting compound, (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde, is a highly functionalized molecule. It combines the features of an enamine and an unsaturated aldehyde, making it a versatile building block for further synthetic elaborations, particularly in the construction of heterocyclic systems and other complex molecular frameworks. smolecule.com The reactivity of such α,β-unsaturated aldehydes is well-documented, participating in reactions like Michael additions and cycloadditions, which are fundamental in the assembly of larger molecules. nih.gov

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) 2. Aqueous workup | (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde | Vilsmeier-Haack Reaction |

Role in Heterocyclic Compound Synthesis

The aldehyde functionality of this compound is a key feature that allows its participation in various cyclization and condensation reactions to form heterocyclic rings, which are core structures in many natural products and pharmaceuticals. nih.govscispace.com

This compound is a suitable aldehyde component for the synthesis of a wide range of nitrogen-containing heterocycles. Its participation in classical condensation reactions allows for the incorporation of the m-tolyloxy-substituted ethyl fragment into the final heterocyclic system.

Pyrazoles: In reactions with hydrazine (B178648) or its derivatives, this compound can undergo condensation followed by cyclization and oxidation to form substituted pyrazoles. nih.govorganic-chemistry.org The aldehyde provides a two-carbon unit to the final five-membered ring structure.

Pyridines: The compound can be utilized in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis. wikipedia.org In this reaction, this compound would react with two equivalents of a β-ketoester and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine derivative bearing a 4-(m-tolyloxymethyl) substituent. wikipedia.orgpharmaguideline.com

Aryloxyacetaldehydes, the class of compounds to which this compound belongs, have been shown to be effective substrates in the synthesis of oxygen-containing heterocycles. A notable example is the synthesis of coumarin (B35378) derivatives.

In a domino reaction catalyzed by N-heterocyclic carbenes (NHCs), aryloxyacetaldehydes can be converted into 3,4-dihydrocoumarins. nih.gov The reaction mechanism involves the initial addition of the NHC to the aldehyde. This is followed by the elimination of the phenoxide group, which generates a reactive enol intermediate in situ. This nucleophilic intermediate then undergoes a 1,4-conjugate addition to a Michael acceptor. The catalytic cycle is completed upon acylation of the initially eliminated phenoxide, which regenerates the NHC catalyst and yields the final 3,4-dihydrocoumarin product. nih.gov This strategy provides an efficient route to substituted coumarin scaffolds, which are prevalent in biologically active molecules.

Intermediate in Natural Product Synthesis Analogues

The synthesis of natural product analogues is a crucial strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. rsc.orgresearchgate.net Aldehydes are fundamental building blocks in the total synthesis of complex natural products and their derivatives. nih.gov

While specific total syntheses employing this compound are not extensively documented, its structural features make it a valuable intermediate for creating analogues. The aldehyde group serves as a handle for carbon-carbon bond formation through reactions such as aldol (B89426), Wittig, and Grignard reactions, allowing for the extension of the carbon skeleton. The m-tolyloxy group introduces a specific aromatic moiety that can mimic or modify the interactions of a natural product with its biological target. Strategies like diverted total synthesis allow for the modification of a synthetic route at various stages to produce analogues, and a building block like this compound could be introduced to create novel structures with potentially new or improved biological activities. researchgate.netnih.gov

Application as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govbeilstein-journals.org Aldehydes are frequent participants in a wide variety of MCRs, and this compound can readily serve as the aldehyde component in these transformations.

Its application can be envisioned in several classical MCRs:

Hantzsch Dihydropyridine Synthesis: As mentioned previously, this four-component reaction between an aldehyde, a β-ketoester (2 equiv.), and ammonia yields dihydropyridines, which are precursors to pyridines and are themselves a class of important pharmaceutical compounds (e.g., calcium channel blockers). wikipedia.org

Doebner Reaction: This three-component reaction of an aromatic amine, an aldehyde, and pyruvic acid produces quinoline-4-carboxylic acids. nih.gov Employing this compound would lead to quinolines substituted at the 2-position with the m-tolyloxymethyl group.

Passerini Reaction: This is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde to form an α-acyloxy carboxamide. This reaction allows for the rapid assembly of complex amide structures. nih.gov

| Multi-Component Reaction | General Reactants | Resulting Scaffold | Role of this compound |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | (Dihydro)pyridine | Provides C4 and its substituent |

| Doebner Reaction | Aldehyde, Aromatic Amine, Pyruvic Acid | Quinoline | Provides C2 and its substituent |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Carbonyl component |

Contributions to the Synthesis of Pharmaceutically Relevant Scaffolds and Analogues

The synthetic transformations discussed highlight the role of this compound in constructing molecular scaffolds that are of significant interest in pharmaceutical research. uwm.edu.plnih.gov The ability to generate diverse heterocyclic systems and complex acyclic structures from this single precursor underscores its utility in drug discovery programs.

The synthesis of α,β-unsaturated aldehydes from this compound provides access to intermediates that can be elaborated into various biologically active compounds. nih.gov Furthermore, its direct application in the synthesis of heterocyclic scaffolds such as coumarins, pyrazoles, and pyridines is particularly relevant. nih.govnih.govorganic-chemistry.org These core structures are found in a vast number of approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities. rsc.orgrsc.org For instance, coumarin derivatives are known for their anticoagulant, anticancer, and anti-inflammatory properties, while pyrazole (B372694) and pyridine rings are integral components of numerous enzyme inhibitors and receptor modulators. The use of this compound allows for the introduction of a specific aryloxy moiety, enabling the fine-tuning of steric and electronic properties of the final molecule to optimize its pharmacological profile.

Utilization in Catalytic Systems as a Reactant or Ligand Component

While specific catalytic applications for this compound are not extensively documented in scientific literature, the broader class of aryloxyacetaldehydes, to which it belongs, has demonstrated significant utility as reactants in modern organocatalysis. Research has primarily focused on their role in N-Heterocyclic Carbene (NHC) catalyzed reactions, where the aryloxy group plays a crucial role as a leaving group to facilitate the in situ generation of reactive intermediates.

Aryloxyacetaldehydes as Reactants in N-Heterocyclic Carbene (NHC) Catalysis

The primary catalytic application of aryloxyacetaldehydes is as substrates in NHC-catalyzed transformations. In these reactions, the aldehyde functionality is activated by the NHC catalyst, and the aryloxy group serves as an effective leaving group. This process generates a highly reactive enol or enolate intermediate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A notable example is the NHC-catalyzed domino Michael addition/acylation reaction for the synthesis of 3,4-dihydrocoumarins. In this process, the NHC adds to the aryloxyacetaldehyde, triggering the elimination of a phenoxide ion and forming an enol intermediate. This nucleophilic enol then undergoes a 1,4-addition to a conjugate acceptor. The catalytic cycle is completed by the acylation of the initially displaced phenoxide, which regenerates the NHC catalyst. rsc.orgmdpi.comnih.govnih.gov

Another significant application is in the enantioselective Mannich reaction to produce β-amino acid derivatives. The reaction is initiated by the addition of the NHC to an α-aryloxyacetaldehyde, followed by the elimination of a phenoxide anion to generate an enol/enolate. This intermediate then undergoes a Mannich addition to a tosylimine with high enantioselectivity. A key feature of this catalytic concept is the "rebound" of the phenoxide group, which acylates the intermediate to regenerate the catalyst. nih.gov

The efficiency and selectivity of these reactions can be influenced by the nature of the substituent on the aryl ring of the aryloxyacetaldehyde. For instance, in the enantioselective Mannich reaction, the electronic properties of the aryloxy leaving group can affect the reaction yield and enantiomeric excess.

| Entry | Aryloxyacetaldehyde | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | 4-Nitrophenoxyacetaldehyde | 72 | 94 |

Potential as a Ligand Component

There is currently no direct evidence in the reviewed scientific literature of this compound or other aryloxyacetaldehydes being utilized as a ligand or a component of a ligand in catalytic systems. The primary role of the aryloxy group in the known catalytic reactions is that of a leaving group to facilitate the formation of reactive intermediates, rather than coordinating to a metal center to influence a catalytic transformation.

The aldehyde functionality could potentially coordinate to a metal center, and the ether oxygen could also be involved in chelation. However, the reactivity of the aldehyde group, particularly its susceptibility to nucleophilic attack and oxidation, might complicate its stable incorporation into a ligand scaffold for many catalytic applications. Further research would be required to explore the potential of modifying the this compound structure to enhance its coordinating properties and stability for use as a ligand in catalysis.

Theoretical and Computational Chemistry Studies on 2 M Tolyloxy Acetaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its physical and chemical properties. For the purposes of this analysis, we will consider the electronic structure of acetaldehyde (B116499) as a model system and discuss the expected perturbations introduced by the m-tolyloxy group.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For acetaldehyde, the HOMO is primarily localized on the oxygen atom of the carbonyl group, specifically corresponding to a non-bonding n-orbital. The LUMO is the antibonding π* orbital of the C=O bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions.

The introduction of the m-tolyloxy group to the acetaldehyde structure is expected to significantly influence the MO landscape. The tolyloxy group, with its aromatic ring and oxygen atom, possesses its own set of π and non-bonding orbitals. These orbitals can interact with the orbitals of the acetaldehyde moiety, leading to a more complex MO diagram. The oxygen of the ether linkage and the aromatic ring will introduce additional high-energy occupied orbitals. This would likely raise the energy of the HOMO of the entire molecule and potentially lower the HOMO-LUMO gap, making 2-(m-Tolyloxy)acetaldehyde more reactive than acetaldehyde.

Table 1: Frontier Orbital Energies for Acetaldehyde (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 | π* (C=O) |

| HOMO | -10.5 | n (O) |

| HOMO-LUMO Gap | 10.0 |

Note: These are representative values for acetaldehyde and would be different for this compound.

Charge Distribution and Electrostatic Potential

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution can be quantified and visualized through electrostatic potential (ESP) maps.

In acetaldehyde, the oxygen atom of the carbonyl group is the most electronegative atom and carries a significant partial negative charge. The carbonyl carbon, being bonded to the highly electronegative oxygen, bears a partial positive charge, making it an electrophilic center.

For this compound, the charge distribution would be more complex. The oxygen atom of the ether linkage would also carry a partial negative charge. The aromatic ring of the tolyloxy group will exhibit a characteristic charge distribution with regions of negative potential above and below the plane of the ring. The presence of the electron-donating methyl group on the meta position of the ring will further modulate this distribution. An ESP map of this compound would be expected to show a region of high negative potential around the carbonyl oxygen and a broad area of negative potential associated with the aromatic ring, with the most electrophilic site remaining the carbonyl carbon.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For acetaldehyde, the primary conformational flexibility lies in the rotation of the methyl group relative to the carbonyl group. Theoretical calculations have shown that the eclipsed conformation is slightly more stable than the staggered conformation.

The conformational landscape of this compound is significantly more complex due to the presence of additional rotatable bonds: the C-O bond of the ether linkage and the bond connecting the ether oxygen to the aromatic ring. Rotation around these bonds will give rise to a multitude of possible conformers. The relative energies of these conformers will be determined by a balance of steric hindrance between the tolyloxy group and the acetaldehyde moiety, as well as electronic effects such as hyperconjugation. A thorough conformational search using computational methods would be necessary to identify the global minimum energy structure and the relative populations of other low-energy conformers.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. MD simulations can be used to explicitly model the interactions between a solute molecule and the surrounding solvent molecules.

For a polar molecule like this compound, polar solvents would be expected to solvate the molecule effectively, particularly around the polar carbonyl group and the ether linkage. This solvation can stabilize the ground state and transition states of reactions to different extents, thereby influencing the reaction kinetics. For instance, in a nucleophilic addition to the carbonyl carbon, a polar protic solvent could stabilize the developing negative charge on the oxygen atom in the transition state, thus accelerating the reaction. MD simulations can provide a detailed picture of the solvent shell structure and the specific hydrogen bonding interactions that may occur.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can be employed to predict the reactivity and selectivity of a molecule towards various reagents. This is often achieved by calculating reaction pathways and the energies of transition states.

The primary site of reactivity in this compound is expected to be the carbonyl group. The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. The carbonyl oxygen is nucleophilic and can be protonated or attacked by electrophiles.

The m-tolyloxy group can influence the reactivity of the carbonyl group through both steric and electronic effects. Sterically, the bulky tolyloxy group may hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to acetaldehyde. Electronically, the oxygen of the ether linkage can donate electron density through resonance, which could slightly reduce the electrophilicity of the carbonyl carbon.

In terms of selectivity, if a reaction can occur at multiple sites, computational methods can help predict the preferred outcome. For example, in the case of an electrophilic aromatic substitution on the tolyloxy ring, calculations of the charge distribution and the stability of the intermediate sigma complexes could predict the regioselectivity (i.e., whether substitution occurs at the ortho, para, or remaining meta positions). The directing effects of the ether oxygen (ortho, para-directing) and the methyl group (ortho, para-directing) would need to be considered in concert to predict the final product distribution.

Conformation and Stereochemical Analysis

A thorough conformational and stereochemical analysis of this compound would involve the computational exploration of its potential energy surface to identify stable conformers. This process typically utilizes quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies of various spatial arrangements of the molecule's atoms.

Key areas of investigation for this compound would include:

Rotational Barriers: Determining the energy barriers for rotation around the single bonds, particularly the C-O-C-C linkage between the tolyl group and the acetaldehyde fragment. This would reveal the flexibility of the molecule and the likelihood of interconversion between different conformers at various temperatures.

Identification of Stable Conformers: Identifying the geometries of the lowest energy conformers. The relative energies of these conformers would indicate their population distribution at thermal equilibrium. It is hypothesized that the orientation of the acetaldehyde group relative to the m-tolyl ring would be a primary determinant of conformational stability, influenced by steric hindrance and potential intramolecular interactions.

Stereochemical Properties: Although this compound is achiral, a detailed stereochemical analysis would describe the spatial relationship between the different parts of the molecule in its stable conformations.

A hypothetical data table summarizing the results of such a computational study is presented below to illustrate the type of information that would be generated.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| A | 0 | 1.5 | 2.8 |

| B | 60 | 0.5 | 3.2 |

| C | 120 | 0.0 | 3.5 |

| D | 180 | 2.0 | 2.5 |

Note: This data is illustrative and not based on actual calculations.

Investigation of Intermolecular Interactions and Non-Covalent Forces

The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of this compound, including its physical properties and how it interacts with other molecules. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in identifying and characterizing these forces.

For this compound, the primary non-covalent interactions expected to play a significant role are:

Dipole-Dipole Interactions: The presence of the polar carbonyl group in the acetaldehyde moiety and the ether linkage would result in a permanent molecular dipole moment, leading to dipole-dipole interactions between molecules.

Hydrogen Bonding: While this compound does not possess a traditional hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, this interaction could be significant.

π-Interactions: The aromatic ring of the tolyl group can participate in π-stacking and C-H•••π interactions, which would influence the packing of the molecules in the solid state and their interactions in solution.

A hypothetical data table summarizing the calculated interaction energies for a dimer of this compound is provided below to exemplify the expected outcomes of such research.

Hypothetical Intermolecular Interaction Energy Decomposition for a this compound Dimer

| Interaction Type | Energy Contribution (kcal/mol) |

|---|---|

| Electrostatic | -2.5 |

| Dispersion | -4.0 |

| Repulsion | +3.0 |

| Total Interaction Energy | -3.5 |

Note: This data is illustrative and not based on actual calculations.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Identification of Knowledge Gaps and Untapped Research Avenues

The limited specific research on 2-(m-Tolyloxy)acetaldehyde presents numerous knowledge gaps and, consequently, a wealth of untapped research avenues. A primary gap is the lack of optimized and well-documented synthetic routes to this compound. While general methods for the synthesis of aryloxy acetaldehydes can be postulated, specific studies on yield optimization, purification, and scalability for this particular molecule are needed.

Furthermore, a thorough investigation of its chemical reactivity is a significant untapped area. Systematic studies on its behavior in fundamental organic reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations would provide valuable insights into its synthetic utility. The influence of the m-tolyl group on the stereoselectivity of these reactions is another unexplored aspect.

The potential biological activity of this compound and its derivatives is a completely open field of inquiry. Many aryloxy compounds exhibit interesting pharmacological properties, and it would be worthwhile to explore if this molecule or its derivatives possess any such activity.

Potential for Advanced Catalytic Transformations

The structure of this compound makes it a candidate for various advanced catalytic transformations. The aldehyde functionality is amenable to a wide range of catalytic processes, including:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the carbonyl group could lead to the synthesis of valuable chiral building blocks.

C-H Activation: Catalytic methods that could selectively functionalize the C-H bonds of the tolyl group or the methylene (B1212753) group adjacent to the oxygen would open up new pathways for creating more complex molecules.

Oxidative and Reductive Catalysis: Exploring selective catalytic oxidation to the corresponding carboxylic acid or reduction to the alcohol would provide alternative synthetic routes to related compounds.

Research in this area would not only expand the synthetic toolbox for this specific molecule but also contribute to the broader field of catalysis.

Prospects in Precision Synthesis of Complex Molecules

Assuming further research elucidates its reactivity, this compound could serve as a valuable building block in the precision synthesis of complex molecules. The aryloxyacetaldehyde moiety can be found in the core structure of various natural products and pharmaceutically active compounds. Its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions would allow for its incorporation into larger, more intricate molecular architectures. The m-tolyl group could also be further functionalized, adding another layer of synthetic versatility.

For instance, it could be envisioned as a precursor in the synthesis of novel ligands for metal catalysts or as a key intermediate in the total synthesis of a complex natural product. Its precise role will, of course, depend on the specific reaction pathways that are discovered and optimized.

Emerging Analytical and Theoretical Challenges

With increased research into this compound, several analytical and theoretical challenges are likely to emerge.

Analytical Challenges: Developing sensitive and selective analytical methods for the detection and quantification of this compound in complex mixtures will be crucial, especially if it finds use in biological or materials science applications. This would include chromatographic methods (GC, HPLC) coupled with mass spectrometry. Characterizing any potential impurities or degradation products would also be an important analytical task.

Theoretical Challenges: Computational studies could play a significant role in understanding the conformational preferences and electronic properties of this compound. Theoretical calculations could be employed to predict its reactivity in various reactions, rationalize experimental observations, and guide the design of new catalytic systems. For example, density functional theory (DFT) calculations could be used to model transition states and determine reaction mechanisms, providing insights that would be difficult to obtain through experimental means alone.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(m-Tolyloxy)acetaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution between m-tolyloxy precursors (e.g., m-tolyloxyacetic acid derivatives) and halogenated acetaldehyde equivalents. For example, reacting 2-chloroacetaldehyde with m-tolyloxy potassium salts in polar aprotic solvents (e.g., acetonitrile) under mild basic conditions (K₂CO₃) at room temperature for 24 hours, monitored by TLC . Optimization includes adjusting solvent polarity, base strength, and reaction time to improve yields. Post-reaction purification via column chromatography or recrystallization is critical to isolate the aldehyde .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments and carbon frameworks, with the aldehyde proton typically appearing as a singlet near δ 9.5–10 ppm. Fourier Transform Infrared Spectroscopy (FTIR) confirms the aldehyde C=O stretch (~1720 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (XRD) resolves bond angles and torsion angles, with data refinement using software like SHELXL .

Q. What are the typical reactivity patterns of the aldehyde group in this compound under basic or acidic conditions?

- Methodology : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensation reactions (e.g., formation of Schiff bases with amines). Under acidic conditions, aldol condensation may occur if α-H is present. Stability studies using pH-controlled buffers (e.g., phosphate, acetate) and monitoring via UV-Vis spectroscopy can track degradation pathways. Reductive amination with NaBH₃CN or catalytic hydrogenation are standard for converting the aldehyde to amines .

Advanced Research Questions

Q. How do substituent positions (meta vs. para/ortho) on the tolyl group influence the electronic and steric properties of this compound?

- Methodology : Comparative studies using Density Functional Theory (DFT) calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to assess electronic effects. Experimentally, substituent effects are probed via Hammett plots by synthesizing analogs (e.g., 2-(p-tolyloxy)acetaldehyde) and measuring reaction rates in standardized nucleophilic additions. Steric hindrance is evaluated using XRD-derived torsion angles and van der Waals radii comparisons .

Q. What strategies mitigate aldehyde oxidation or dimerization during storage or reactions?

- Methodology : Stabilization includes storing under inert atmospheres (N₂/Ar) at low temperatures (−20°C) and using stabilizers like hydroquinone. In reactions, in situ derivatization (e.g., forming acetals with ethylene glycol) prevents unwanted oxidation. Kinetic studies via HPLC or GC-MS track decomposition rates under varying conditions (O₂ exposure, light, temperature) .

Q. How can this compound be applied in catalytic asymmetric synthesis or enzyme inhibition studies?

- Methodology : As a chiral aldehyde, it serves as a ligand in asymmetric catalysis (e.g., organocatalytic aldol reactions) when paired with chiral amines. For enzyme studies, molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., aldehyde dehydrogenases). Competitive inhibition assays measure IC₅₀ values using fluorogenic substrates .

Q. What are the challenges in scaling up this compound synthesis, and how can continuous flow systems address them?

- Methodology : Batch scalability issues (exothermicity, byproduct formation) are mitigated using microreactors in continuous flow systems. For example, a tubular reactor with controlled residence time and temperature improves heat dissipation. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.